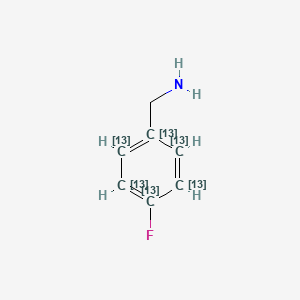

![molecular formula C₃₂H₄₀O₆ B1141023 (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate) CAS No. 120396-31-8](/img/structure/B1141023.png)

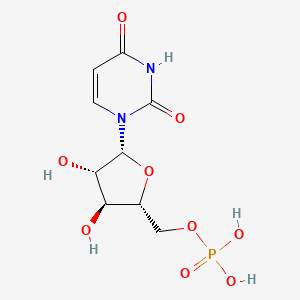

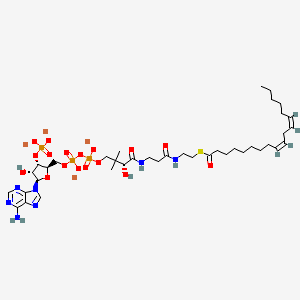

(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of organic chemicals known for their complex structures and diverse chemical properties. These compounds often contain multiple functional groups, leading to a wide range of chemical reactivity and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules like this compound typically involves multi-step organic reactions, each carefully designed to introduce specific functional groups or structural elements. Techniques such as cyclization reactions, which are crucial for forming ring structures like furans, and protection-deprotection strategies for sensitive functional groups, are commonly employed. For example, the synthesis of related compounds involves cyclization reactions and the use of sodium hydride as a base (Brooke et al., 1971).

Aplicaciones Científicas De Investigación

Synthesis and Properties

- A study by Gimazetdinov et al. (2016) detailed the synthesis of a new 1,2,3,4-functionalized cyclopentane, showcasing the versatility of cyclopenta compounds in chemical synthesis and their potential applications in creating complex molecular structures (Gimazetdinov et al., 2016).

- Research by Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in geological samples, suggesting the environmental occurrence and stability of furan derivatives, which could be relevant in understanding the behavior of similar compounds in natural settings (Marynowski et al., 2002).

Chemical Reactions and Applications

- A publication by Tran et al. (2013) explored the O-alkylation and ester migration in phenolic 2,3-diaryl-2,3-dihydrobenzo[b]furans, providing insights into the reactivity and potential for modification of furan compounds, which could be applicable in synthesizing derivatives of the compound (Tran et al., 2013).

- The work of Shipilovskikh and Rubtsov (2014) on the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines reveals the complex reactions furan derivatives can undergo, which might be relevant for chemical transformations of the compound of interest (Shipilovskikh & Rubtsov, 2014).

Propiedades

IUPAC Name |

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDQUGHBBZIKTE-ZTTQFBNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1(OCCO1)CC[C@@H]2[C@H]3CC(=O)O[C@H]3CC2OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.